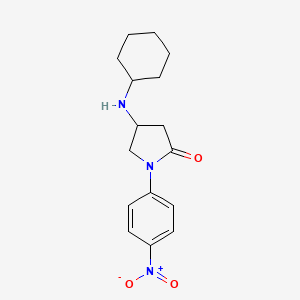
4-(Cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one is a synthetic organic compound characterized by a pyrrolidinone core substituted with a cyclohexylamino group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group is introduced via nucleophilic substitution reactions.
Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification Techniques: Employing chromatography or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted pyrrolidinone derivatives.
Scientific Research Applications
4-(Cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cellular functions such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclohexylamino)-1-(4-methylphenyl)pyrrolidin-2-one: Similar structure but with a methyl group instead of a nitro group.
4-(Cyclohexylamino)-1-(4-chlorophenyl)pyrrolidin-2-one: Contains a chloro group instead of a nitro group.
Uniqueness
4-(Cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern allows for unique interactions and reactivity compared to its analogs.
Properties
CAS No. |
499218-73-4 |
|---|---|
Molecular Formula |
C16H21N3O3 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
4-(cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H21N3O3/c20-16-10-13(17-12-4-2-1-3-5-12)11-18(16)14-6-8-15(9-7-14)19(21)22/h6-9,12-13,17H,1-5,10-11H2 |
InChI Key |
ZXXZDUCVRFTPAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


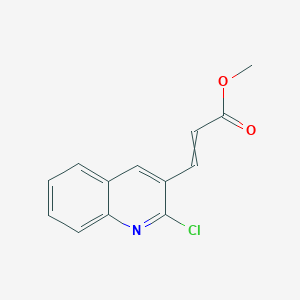
![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)
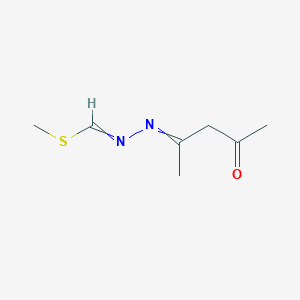
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)
![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)

![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)
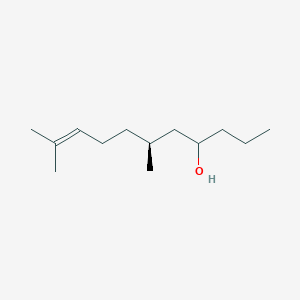
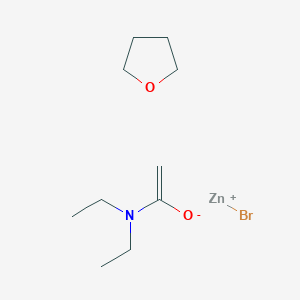
![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)
![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)
![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)
